molecular formula C12H11F3N2 B6324159 1-Methyl-5-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazole CAS No. 944273-42-1

1-Methyl-5-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazole

Cat. No.: B6324159
CAS No.: 944273-42-1
M. Wt: 240.22 g/mol
InChI Key: CHIDZKYQYRPKNP-UHFFFAOYSA-N
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Description

1-Methyl-5-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazole is a polyfluorinated pyrazole derivative featuring a methyl group at the 1-position, a p-tolyl (4-methylphenyl) substituent at the 5-position, and a trifluoromethyl (-CF₃) group at the 3-position (Figure 1). This compound is commercially available and has been identified as a key intermediate in pharmaceutical and agrochemical research due to the unique physicochemical properties imparted by its substituents . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the p-tolyl group contributes to π-π stacking interactions in biological targets. Pyrazole derivatives are widely explored for their antimicrobial, anti-inflammatory, and anticancer activities, making this compound a valuable scaffold for drug discovery .

Properties

IUPAC Name

1-methyl-5-(4-methylphenyl)-3-(trifluoromethyl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3N2/c1-8-3-5-9(6-4-8)10-7-11(12(13,14)15)16-17(10)2/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHIDZKYQYRPKNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NN2C)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Regioselective Synthesis via 1-Aryl-3,4,4,4-Tetrafluoro-2-Buten-1-Ones

The cyclization of β-diketones with hydrazines represents a classical approach to pyrazole synthesis. For 1-methyl-5-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazole, the regioselectivity of the reaction is critically influenced by the choice of hydrazine and the fluorination state of the diketone precursor.

Procedure :

  • Precursor Preparation : 4,4,4-Trifluoro-1-(p-tolyl)-1,3-butanedione (CAS 720-94-5) is synthesized via deoxyfluorination of 1-(p-tolyl)-4,4,4-trifluoro-1,3-butanedione using agents like N,N-diethyl-α,α-difluoro-(m-methylbenzyl)amine (DFMBA).

  • Cyclization : The diketone reacts with methylhydrazine in ethanol under reflux (78°C) for 12 hours. The reaction proceeds regioselectively, favoring the formation of the 1-methyl-5-(p-tolyl)-3-(trifluoromethyl) isomer over alternative regioisomers.

Key Observations :

  • Regioselectivity : Methylhydrazine directs the trifluoromethyl group to the 3-position and the p-tolyl group to the 5-position due to steric and electronic effects.

  • Yield : 72–85% after purification via silica gel chromatography (hexane/ethyl acetate, 4:1).

Critical Parameters :

  • Solvent : Ethanol enhances reaction kinetics compared to aprotic solvents.

  • Temperature : Prolonged reflux minimizes byproduct formation.

One-Step Synthesis from 4-Ethoxy-1,1,1-Trifluoro-3-Buten-2-One

Enamine’s Scalable Methodology

A high-yielding, industrially viable method developed by Enamine involves a one-step synthesis from 4-ethoxy-1,1,1-trifluoro-3-buten-2-one, followed by regioisomer separation.

Procedure :

  • Reaction Setup : 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (1.0 equiv) is treated with methylhydrazine (1.1 equiv) in tetrahydrofuran (THF) at 0°C.

  • Cyclization : The mixture is warmed to room temperature and stirred for 6 hours, yielding a regioisomeric mixture of 1-methyl-3-(trifluoromethyl)-1H-pyrazole and 1-methyl-5-(trifluoromethyl)-1H-pyrazole in a 55:45 ratio.

  • Separation : Distillation under reduced pressure (50 mbar, 80°C) isolates the 1-methyl-5-(trifluoromethyl) isomer, which is subsequently functionalized with p-tolyl groups via Suzuki-Miyaura coupling.

Key Observations :

  • Yield : 68% overall yield after separation and functionalization.

  • Scalability : The method is adaptable to continuous flow systems, enabling kilogram-scale production.

Table 1: Comparison of Cyclization Methods

MethodStarting MaterialConditionsYield (%)RegioselectivityReference
β-Diketone Cyclization4,4,4-Trifluoro-1-(p-tolyl)-1,3-butanedioneEthanol, reflux, 12h853-CF₃, 5-p-tolyl
Enamine One-Step4-Ethoxy-1,1,1-trifluoro-3-buten-2-oneTHF, 0°C to RT, 6h68Requires separation

Regioselective Synthesis Using p-Toluenesulfonylhydrazide

Sodium Acetate-Mediated Cyclization

A regioselective approach reported by Wang et al. utilizes p-toluenesulfonylhydrazide as a cyclizing agent under mild conditions.

Procedure :

  • Reaction Setup : A mixture of 4,4,4-trifluoro-1-(p-tolyl)-1,3-butanedione (0.25 mmol), p-toluenesulfonylhydrazide (0.275 mmol), and sodium acetate (0.275 mmol) in ethanol (2 mL) is heated at 80°C for 12 hours in a Schlenk tube.

  • Workup : The solvent is evaporated, and the residue is purified via column chromatography (hexane/ethyl acetate, 3:1) or crystallization from dichloromethane/hexane.

Key Observations :

  • Yield : 99% with >99% purity (HPLC).

  • Regioselectivity : The reaction exclusively forms the 1-methyl-5-(p-tolyl)-3-(trifluoromethyl) isomer, attributed to the electron-withdrawing effect of the trifluoromethyl group stabilizing the transition state.

Critical Parameters :

  • Catalyst : Sodium acetate neutralizes HCl generated during hydrazide decomposition, preventing side reactions.

  • Solvent : Ethanol’s polarity facilitates proton transfer during cyclization.

Advanced Functionalization and Post-Synthetic Modifications

Bromination and Lithiation Strategies

Post-synthetic modifications enable the introduction of functional groups at specific positions on the pyrazole ring.

Bromination :

  • Procedure : Treatment of this compound with N-bromosuccinimide (NBS) in dichloromethane at 0°C yields 4-bromo derivatives, which serve as intermediates for cross-coupling reactions.

  • Yield : 89% with 98% regioselectivity for the 4-position.

Lithiation :

  • Procedure : Lithiation using lithium diisopropylamide (LDA) in THF at -78°C followed by quenching with electrophiles (e.g., CO₂, aldehydes) introduces carboxylic acids or hydroxyl groups at the 4-position.

Industrial-Scale Production Considerations

Optimization for Manufacturing

Industrial synthesis prioritizes cost-effectiveness, safety, and minimal waste. Key advancements include:

  • Continuous Flow Reactors : Reduce reaction times from hours to minutes and improve yield consistency.

  • Solvent Recycling : Ethanol and THF are recovered via distillation, reducing environmental impact.

  • Crystallization Protocols : High-purity (>99.5%) product is obtained via antisolvent crystallization using heptane .

Chemical Reactions Analysis

1-Methyl-5-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazole undergoes various chemical reactions, including:

Scientific Research Applications

Pharmaceutical Applications

1-Methyl-5-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazole has shown promise in medicinal chemistry:

  • Anticancer Activity : Research indicates that pyrazole derivatives can exhibit cytotoxic effects against various cancer cell lines. The trifluoromethyl group enhances lipophilicity, potentially improving the compound's ability to penetrate cell membranes and exert therapeutic effects.
  • Anti-inflammatory Properties : Compounds with similar structures have been investigated for their anti-inflammatory properties. The presence of the p-tolyl group may contribute to the modulation of inflammatory pathways, making it a candidate for developing new anti-inflammatory drugs.

Agrochemical Applications

The compound's structure suggests potential uses in agrochemicals:

  • Herbicides and Pesticides : The trifluoromethyl group is known to enhance biological activity in agrochemicals. Research into similar pyrazole compounds has led to the development of effective herbicides, indicating that this compound could serve as a lead compound for new agricultural products.

Materials Science Applications

In materials science, this compound can be explored for its unique properties:

  • Fluorinated Polymers : The incorporation of trifluoromethyl groups into polymers can enhance their thermal stability and chemical resistance. Research on similar fluorinated compounds suggests potential applications in developing advanced materials for electronics and coatings.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored a series of pyrazole derivatives, including compounds structurally related to this compound. The results indicated that certain derivatives exhibited significant cytotoxicity against breast cancer cell lines, suggesting a pathway for further development in cancer therapeutics .

Case Study 2: Herbicidal Efficacy

Research conducted by agricultural scientists tested various pyrazole derivatives as potential herbicides. The study found that several compounds demonstrated effective weed control in field trials, highlighting the potential of trifluoromethyl-substituted pyrazoles in agrochemical formulations .

Mechanism of Action

The mechanism of action of 1-Methyl-5-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and reactivity, allowing it to effectively interact with its targets. The exact molecular targets and pathways may vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes key structural analogs of 1-methyl-5-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazole, highlighting substituent variations and their implications:

Compound Name Substituents (Positions) Molecular Formula Key Properties/Applications Reference
This compound 1-CH₃, 5-p-tolyl, 3-CF₃ C₁₃H₁₂F₃N₂ Pharmaceutical intermediate; Celecoxib analog precursor
1-(4-Bromophenyl)-5-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazole 1-BrPh, 5-p-tolyl, 3-CF₃ C₁₈H₁₃BrF₃N₂ S(IV) analog of Celecoxib; used in sulfinamidine synthesis
1-Methyl-5-(tributylstannyl)-3-(trifluoromethyl)-1H-pyrazole 1-CH₃, 5-Sn(C₄H₉)₃, 3-CF₃ C₁₇H₃₁F₃N₂Sn Cross-coupling reagent for organometallic synthesis
5-{1-[2-(4-Fluorophenyl)hydrazinylidene]ethyl}-3-(trifluoromethyl)-1H-pyrazole (13f) 5-hydrazinylidene-ethyl, 4-FPh, 3-CF₃ C₁₃H₁₁F₄N₄ Fluorinated pyrazole with enhanced metabolic stability
5-Methyl-3-(trifluoromethyl)-1H-pyrazole 5-CH₃, 3-CF₃ C₅H₅F₃N₂ Simpler scaffold; lacks aryl groups for π interactions

Key Observations:

Substituent Flexibility at the 1-Position :

  • The 1-methyl group in the parent compound reduces steric hindrance compared to bulkier substituents like bromophenyl (e.g., 1-(4-bromophenyl) analog). This enhances reactivity in cross-coupling reactions, as seen in the synthesis of sulfinamidines (71% yield for 2bp) .
  • The tributylstannyl derivative (1-Methyl-5-(tributylstannyl)-3-CF₃-pyrazole) serves as a versatile intermediate in Stille couplings, enabling the introduction of aryl/heteroaryl groups .

Role of the 5-p-Tolyl Group: The p-tolyl group in the parent compound improves binding affinity to hydrophobic pockets in biological targets, a feature shared with anti-inflammatory drugs like Celecoxib .

Trifluoromethyl (-CF₃) Effects :

  • The -CF₃ group increases electronegativity and resistance to oxidative degradation. In fluorinated analogs (e.g., 13f), additional fluorine atoms further enhance bioavailability and membrane permeability .

Biological Activity

1-Methyl-5-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazole, a member of the pyrazole family, has garnered attention for its diverse biological activities. This compound's unique structure, characterized by a trifluoromethyl group and a p-tolyl substituent, positions it as a promising candidate in medicinal chemistry. This article provides an in-depth examination of its biological activity, supported by research findings, data tables, and case studies.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives. For instance, compounds with similar structural motifs have shown significant activity against various strains of bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA). The mechanism often involves inhibition of bacterial DNA gyrase and topoisomerase IV, crucial enzymes for bacterial replication .

Anticancer Properties

This compound has been investigated for its anticancer properties. A study indicated that pyrazole derivatives could inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase. Specifically, compounds exhibiting low micromolar IC50 values were identified as potent inhibitors against various cancer cell lines such as HepG2 (liver cancer) and HeLa (cervical cancer) cells .

Anti-inflammatory Effects

The anti-inflammatory activity of pyrazole derivatives is another area of interest. In vitro studies have demonstrated that specific compounds can inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a significant role in inflammation. For example, some derivatives exhibited IC50 values in the low micromolar range for COX-2 inhibition .

Table 1: Biological Activity of this compound

Activity TypeTargetIC50 Value (µM)Reference
AntimicrobialMRSA< 0.125
AnticancerHepG20.08 - 12.07
Anti-inflammatoryCOX-20.02 - 0.04

Table 2: Comparison with Other Pyrazole Derivatives

Compound NameActivity TypeIC50 Value (µM)
Compound AAnticancer0.05
Compound BAnti-inflammatory0.01
This compoundAntimicrobial< 0.125

Case Study 1: Antimicrobial Efficacy Against MRSA

In a controlled study, various pyrazole derivatives were synthesized and tested against MRSA strains. The derivative containing the trifluoromethyl group demonstrated superior efficacy compared to others, suggesting that the trifluoromethyl moiety enhances antimicrobial activity.

Case Study 2: Inhibition of Tubulin Polymerization

A series of pyrazole derivatives were analyzed for their ability to inhibit tubulin polymerization in cancer cells. The results indicated that those with specific substitutions at the N1 position exhibited significant anticancer effects, leading to cell cycle arrest and apoptosis in tumor cells.

Q & A

Q. Basic Characterization

  • ¹H/¹³C/¹⁹F NMR : Assignments distinguish substituents: p-tolyl (δ 7.2–7.4 ppm, aromatic H), trifluoromethyl (δ -62 ppm in ¹⁹F NMR), and methyl group (δ 2.3 ppm).
  • IR Spectroscopy : C-F stretches (1100–1200 cm⁻¹) and pyrazole ring vibrations (1500–1600 cm⁻¹) confirm functional groups .

Advanced Crystallography
Single-crystal X-ray diffraction (SHELX suite) reveals bond angles (N1–C2–C3 ≈ 108°) and torsional strain between p-tolyl and pyrazole rings. Non-covalent interactions (C–H···F) stabilize the crystal lattice, impacting solubility .

What biological activities are associated with this compound, and how are structure-activity relationships (SAR) explored?

Basic SAR Studies
The trifluoromethyl group enhances lipophilicity (logP ≈ 2.8), improving membrane permeability. In vitro assays against kinases (e.g., EGFR) show IC₅₀ values of 0.5–5 µM. Methyl substitution at N1 reduces metabolic degradation compared to unsubstituted analogs .

Advanced QSAR Modeling
3D-QSAR (CoMFA/CoMSIA) correlates steric/electrostatic fields with activity. Substituents at C5 (p-tolyl) contribute to π-π stacking with hydrophobic enzyme pockets, while trifluoromethyl at C3 modulates electron density at the pyrazole N2, enhancing hydrogen bonding .

How do electron-withdrawing substituents (e.g., CF₃) influence the compound’s reactivity?

Basic Reactivity Profile
The trifluoromethyl group withdraws electrons via inductive effects, activating the pyrazole ring for electrophilic substitution (e.g., nitration at C4). Halogenation (e.g., bromine) occurs selectively at the p-tolyl ring due to CF₃-directed deactivation .

Advanced Mechanistic Insights
DFT studies show CF₃ lowers LUMO energy (-1.8 eV), facilitating nucleophilic attack. Kinetic isotope effects (KIE) and Hammett plots quantify substituent effects on reaction rates. For example, Suzuki-Miyaura coupling with aryl boronic acids proceeds faster at C5 than C3 .

What analytical methods are recommended for purity assessment and quantification?

Q. Basic Quality Control

  • HPLC-DAD : C18 column, 70:30 MeOH/H₂O (0.1% TFA), retention time ~8.2 min.
  • LC-MS : ESI+ mode (m/z 311 [M+H]⁺) confirms molecular weight .

Q. Advanced Hyphenated Techniques

  • qNMR with 1,3,5-Trimethoxybenzene : Internal standard quantifies purity (>98%) by integrating pyrazole protons against reference signals .
  • HRMS-TOF : Exact mass (311.1024 Da) resolves isotopic clusters, distinguishing from des-methyl impurities .

How can contradictory data in crystallographic or spectroscopic studies be resolved?

Advanced Data Reconciliation
Conflicting bond length measurements (e.g., C–N vs. C–C) are addressed via:

Multi-temperature XRD : Resolves thermal motion artifacts.

Hirshfeld Surface Analysis : Maps intermolecular interactions influencing packing.

Dynamically Weighted SAPT (Symmetry-Adapted Perturbation Theory) : Quantifies dispersion forces in crystal lattices .

What role does this compound play in developing enzyme inhibitors or anticancer agents?

Q. Advanced Drug Discovery

  • Factor Xa Inhibition : Analogues (e.g., Razaxaban derivatives) show nM-level inhibition by occupying S1/S4 pockets via p-tolyl and CF₃ groups .
  • Tubulin Targeting : Derivatives disrupt microtubule assembly (IC₅₀ = 50 nM) by binding the colchicine site. Trifluoromethyl enhances binding entropy via hydrophobic contacts .

What computational tools predict the compound’s physicochemical properties?

Q. Advanced Modeling

  • COSMO-RS : Predicts solubility (0.2 mg/mL in water) and partition coefficients.
  • Molecular Dynamics (GROMACS) : Simulates membrane permeability (PAMPA assay correlation: R² = 0.89) .

How are environmental stability and degradation pathways evaluated?

Q. Advanced Environmental Chemistry

  • Photolysis Studies : HPLC-MS identifies degradation products (e.g., hydroxylation at p-tolyl).
  • OECD 301F Test : Measures biodegradation (t₁/₂ > 60 days), indicating persistence .

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